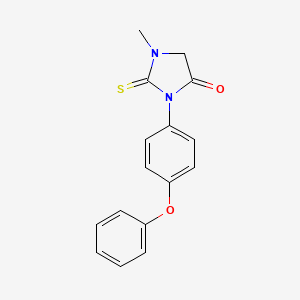

![molecular formula C20H16N4O2S2 B2541653 (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide CAS No. 865180-53-6](/img/structure/B2541653.png)

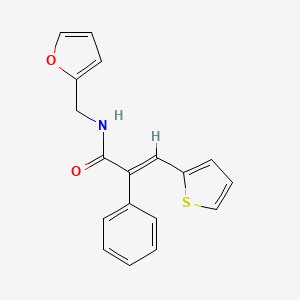

(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide” is a chemical compound that has attracted significant interest in various fields of research and industry. It is a derivative of benzo[d]thiazol, a heterocyclic aromatic hydrocarbon containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in its structure .

Synthesis Analysis

The synthesis of benzo[d]thiazol derivatives has been achieved through various methods. One such method involves a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO . This protocol can obviate the prefunctionalization of the starting materials .Molecular Structure Analysis

The molecular structure of “(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide” is characterized by the presence of a benzo[d]thiazol-2(3H)-one core, which is a heterocyclic aromatic hydrocarbon containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in its structure .Chemical Reactions Analysis

The chemical reactions involving benzo[d]thiazol derivatives have been studied extensively. For instance, a series of benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds were designed, synthesized, and evaluated to find novel quorum sensing inhibitors .科学的研究の応用

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

- Application : “(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide” derivatives have been designed, synthesized, and evaluated as PTP1B inhibitors. Among these, 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid (4f) displayed good PTP1B inhibitory activity with an IC50 value of 11.17 μM . This compound shows promise for developing antidiabetic agents.

Antihyperglycemic Efficacy

- Application : Compound 4f also exhibited significant antihyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats . Its ability to regulate blood glucose levels suggests potential therapeutic use in managing diabetes.

Molecular Docking Studies

- Application : Docking studies revealed that compound 4f binds to both the catalytic and second aryl binding sites of PTP1B . Understanding its binding mode can guide further optimization for drug development.

将来の方向性

The future directions in the research of benzo[d]thiazol derivatives could involve the discovery of novel compounds which inhibit quorum sensing without being antibiotic, as these are currently emerging fields . Further, molecular docking studies and computation calculations suggest that these compounds are a good template for further drug development .

作用機序

Target of Action

Similar compounds have been shown to have antimycobacterial properties , suggesting that this compound may also target mycobacteria.

Mode of Action

Similar compounds have been shown to inhibit the growth of mycobacterium tuberculosis , suggesting that this compound may also interact with its targets to inhibit their growth.

Biochemical Pathways

Similar compounds have been shown to selectively inhibit mycobacterium tuberculosis over non-tuberculous mycobacteria , suggesting that this compound may also affect specific pathways in Mycobacterium tuberculosis.

Pharmacokinetics

Similar compounds have been designed with in silico admet prediction , suggesting that this compound may also have been designed with favorable ADME properties for bioavailability.

Result of Action

Similar compounds have been shown to display significant activity against mycobacterium tuberculosis , suggesting that this compound may also have significant antimycobacterial effects.

Action Environment

The design and synthesis of similar compounds take into account various factors, including the environment in which the compound will be used .

特性

IUPAC Name |

N-(6-acetamido-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2S2/c1-3-10-24-15-9-8-13(21-12(2)25)11-17(15)28-20(24)23-18(26)19-22-14-6-4-5-7-16(14)27-19/h3-9,11H,1,10H2,2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZISIBRTPMENNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=NC4=CC=CC=C4S3)S2)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

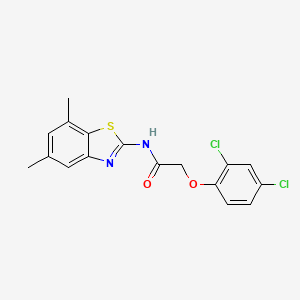

![5-benzyl-3-(4-ethoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2541573.png)

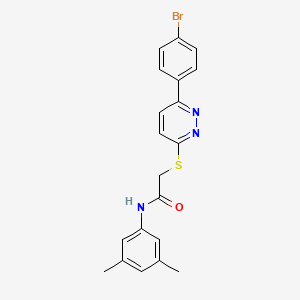

![3-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2541577.png)

![5-methyl-N-(5-(1-(thiophen-2-yl)cyclopentanecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2541579.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2541580.png)

![2-Chloro-N-[[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]acetamide](/img/structure/B2541581.png)

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2541586.png)

![4-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2541589.png)